2-(5-三氟甲基-1H-吲哚-3-基)乙酸

描述

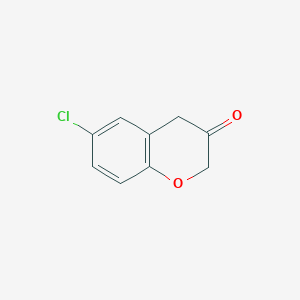

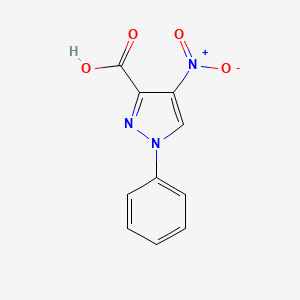

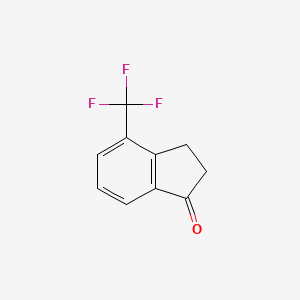

2-(5-Trifluoromethyl-1H-indol-3-YL)acetic acid, also known as TAC-101, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. TAC-101 belongs to the class of indole-based compounds and has been shown to exhibit unique biochemical and physiological effects.

科学研究应用

2-(5-三氟甲基-1H-吲哚-3-基)乙酸应用的综合分析

2-(5-三氟甲基-1H-吲哚-3-基)乙酸是一种具有广泛科学研究应用的化合物,其独特的化学性质使其在多个领域发挥作用。以下将对该化合物的六种不同应用进行详细分析,每种应用都将在独立的章节中进行探讨。

三氟甲基化吲哚的合成:三氟甲基在药物化学中起着至关重要的作用,可以增强化合物的极性、稳定性和亲脂性。在无金属条件下,利用 CF3SO2Na 从吲哚合成 2-三氟甲基吲哚是一个重要的应用。 这种方法可以选择性地在吲哚的 C2 位引入三氟甲基,生成具有潜在生物活性的产物,可用于医药、食品添加剂等领域 .

药理学中的生物学潜力:吲哚衍生物,包括含三氟甲基的衍生物,表现出广泛的生物活性。它们被发现具有抗病毒、抗炎、抗癌、抗 HIV、抗氧化、抗菌、抗结核、抗糖尿病、抗疟疾和抗胆碱酯酶活性。 这些特性使其成为合成具有潜在治疗应用的新药理学剂的宝贵资源 .

植物生长调节:吲哚衍生物已知会影响植物生长。2-(5-三氟甲基-1H-吲哚-3-基)乙酸与吲哚-3-乙酸类似,可以作为植物激素,诱导细胞伸长和分裂,导致植物生长得到控制或不受控制。 这种应用在农业研究和生物技术领域至关重要,用于开发新的作物改良方法 .

作用机制

Target of Action

“2-(5-Trifluoromethyl-1H-indol-3-YL)acetic acid” (let’s call it “TFAIA” for brevity) primarily targets interleukin-2 (IL-2) . IL-2 is a cytokine involved in immune regulation, particularly in the activation and proliferation of T cells. By interacting with IL-2, TFAIA modulates immune responses and plays a crucial role in various physiological processes .

Mode of Action

TFAIA binds to IL-2 receptors, specifically the IL-2 receptor alpha (IL-2Rα) subunit. This interaction triggers downstream signaling pathways, leading to T cell activation and proliferation. As a result, TFAIA enhances immune responses by promoting T cell growth and differentiation .

Biochemical Pathways

The affected pathways include the JAK-STAT pathway and the PI3K-Akt pathway . Upon binding to IL-2Rα, TFAIA activates Janus kinases (JAKs), which subsequently phosphorylate signal transducers and activators of transcription (STATs). Activated STATs translocate to the nucleus, where they regulate gene expression related to immune function. Additionally, TFAIA activates the PI3K-Akt pathway, promoting cell survival and proliferation .

Pharmacokinetics

TFAIA exhibits favorable pharmacokinetic properties:

- It is well-absorbed after oral administration. TFAIA distributes widely in tissues due to its lipophilic nature. Hepatic enzymes metabolize TFAIA into inactive metabolites. Renal excretion eliminates the compound from the body. TFAIA’s bioavailability is moderate, allowing it to reach therapeutic levels .

Result of Action

At the molecular and cellular levels, TFAIA:

- By activating IL-2 signaling, TFAIA promotes T cell division and expansion. Increased IL-2 availability leads to improved immune surveillance and defense against pathogens. TFAIA influences the secretion of other cytokines, affecting the overall immune milieu .

Action Environment

Environmental factors impact TFAIA’s efficacy and stability:

- Optimal activity occurs within a specific pH range. Stability may vary under different temperature conditions. Interaction with other drugs or food affects TFAIA’s absorption and metabolism .

属性

IUPAC Name |

2-[5-(trifluoromethyl)-1H-indol-3-yl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8F3NO2/c12-11(13,14)7-1-2-9-8(4-7)6(5-15-9)3-10(16)17/h1-2,4-5,15H,3H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSNULZACNINBHS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1C(F)(F)F)C(=CN2)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60626124 | |

| Record name | [5-(Trifluoromethyl)-1H-indol-3-yl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60626124 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

378802-40-5 | |

| Record name | [5-(Trifluoromethyl)-1H-indol-3-yl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60626124 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Methyl-3-tritylamino-4-[(2-N-bocamino)ethylaminoacarbonyl]amino-2H-pyrazole](/img/structure/B1592414.png)

![4-Chloro-2-(methylthio)thieno[2,3-d]pyrimidine](/img/structure/B1592421.png)

![(2,2-Difluorobenzo[D][1,3]dioxol-5-YL)methanamine](/img/structure/B1592426.png)